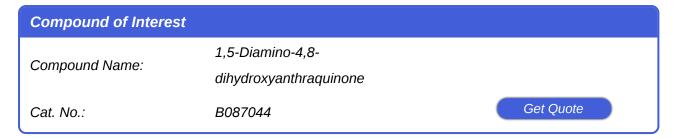


A Comprehensive Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,5-Diamino-4,8-dihydroxyanthraquinone**, a compound of interest for its role as a chemical intermediate and its structural relationship to a class of molecules with significant biological activity. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways, particularly in the context of drug development.

Chemical Identity and Synonyms

1,5-Diamino-4,8-dihydroxyanthraquinone is a polycyclic aromatic organic compound. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.



Systematic Name	1,5-diamino-4,8-dihydroxyanthracene- 9,10-dione
CAS Number	145-49-3[1]
Molecular Formula	C14H10N2O4[1]
Common Synonyms	1,5-Diaminoanthrarufin[1]
9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy-[1]	
1,5-diamino-4,8-dihydroxy-9,10- anthraquinone[1]	
1,5-Dihydroxy-4,8-diaminoanthraquinone	-
4,8-Diamino-1,5-dihydroxyanthraquinone	-
Diaminoanthrarufin[1]	-
4,8-Diaminoanthrarufin[1]	-
1,5-diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione	-
Leuco-1,5-diamino-4,8-dihydroxyanthraquinone	-

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **1,5-Diamino-4,8-dihydroxyanthraquinone** is presented in the following tables. This data is crucial for its handling, characterization, and application in experimental settings.

Physicochemical Properties



Property	Value	Reference
Molecular Weight	270.24 g/mol	[1]
Appearance	Dark-colored solid	
Melting Point	>300 °C	_
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[2]

Spectral Data

Note: While specific spectral data for **1,5-Diamino-4,8-dihydroxyanthraquinone** is available in spectral databases, publicly accessible, detailed peak lists are limited. The following represents typical spectral characteristics for this class of compounds.

2.2.1 ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment	Chemical Shift (ppm)
C1, C5	Data not available
C2, C6	Data not available
C3, C7	Data not available
C4, C8	Data not available
C4a, C9a	Data not available
C8a, C10a	Data not available
C9, C10 (C=O)	Data not available
A reference spectrum is available on SpectraBase, indicating the data has been acquired.[3]	

2.2.2 ¹H NMR Spectral Data (in DMSO-d₆)



Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H	Data not available		
NH2	Data not available		
ОН	Data not available		
A reference spectrum		•	
is available on			
ChemicalBook for the			
non-hydroxylated			
analogue, 1,5-			
diaminoanthraquinone			
, showing aromatic			
protons in the 7.1-7.8			
ppm range.[4]			

2.2.3 Fourier-Transform Infrared (FTIR) Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Assignment
Data not available	N-H stretching
Data not available	O-H stretching
Data not available	C=O stretching
Data not available	Aromatic C=C stretching
Data not available	C-N stretching
Reference spectra for closely related compounds like 1,8-Diamino-4,5-dihydroxyanthraquinone are available, which can provide an indication of the expected peak	
locations.[5]	

2.2.4 UV-Visible (UV-Vis) Spectral Data



Solvent	λmax (nm)
Methanol	488
The absorption maximum is dependent on the solvent and substitution pattern.[6]	

Experimental Protocols

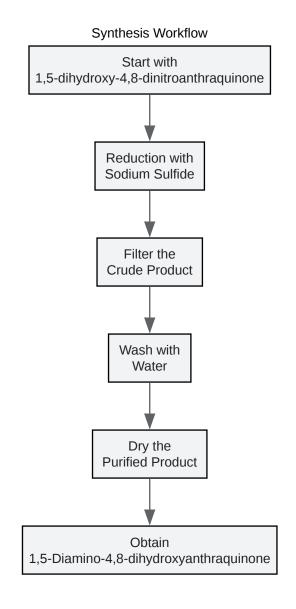
The following sections provide detailed methodologies for the synthesis and purification of **1,5-Diamino-4,8-dihydroxyanthraquinone**, based on established procedures for related compounds.

Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone

This protocol describes the synthesis of the target compound via the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone.

Workflow for the Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone





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A flowchart of the synthesis process.

Materials:

- 1,5-dihydroxy-4,8-dinitroanthraquinone
- Sodium sulfide (Na₂S)
- Deionized water
- Round-bottom flask



- · Reflux condenser
- Heating mantle
- Stir plate and stir bar
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a reflux condenser and stir bar, create a slurry of 1,5-dihydroxy-4,8-dinitroanthraquinone in deionized water.
- To this slurry, add sodium sulfide crystals.
- Heat the reaction mixture to 94°C with vigorous stirring.
- Maintain the reaction at this temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the precipitate using a Buchner funnel.
- Wash the collected solid thoroughly with deionized water until the filtrate is neutral.
- Dry the solid product in a vacuum oven to yield **1,5-Diamino-4,8-dihydroxyanthraquinone**.

Purification by Recrystallization

This protocol outlines a general procedure for the purification of diaminoanthraquinone derivatives.

Materials:

- Crude 1,5-Diamino-4,8-dihydroxyanthraquinone
- Ethanol



- Deionized water
- Erlenmeyer flask
- Hot plate
- Ice bath

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
- Once fully dissolved, add a small amount of deionized water to the hot solution to initiate precipitation.
- Slowly cool the solution to room temperature to allow for crystal formation.
- Further cool the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

Anthraquinone derivatives are a well-established class of compounds with significant biological activity, most notably as anticancer agents. Their mechanism of action often involves the dual processes of DNA intercalation and inhibition of topoisomerase II.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

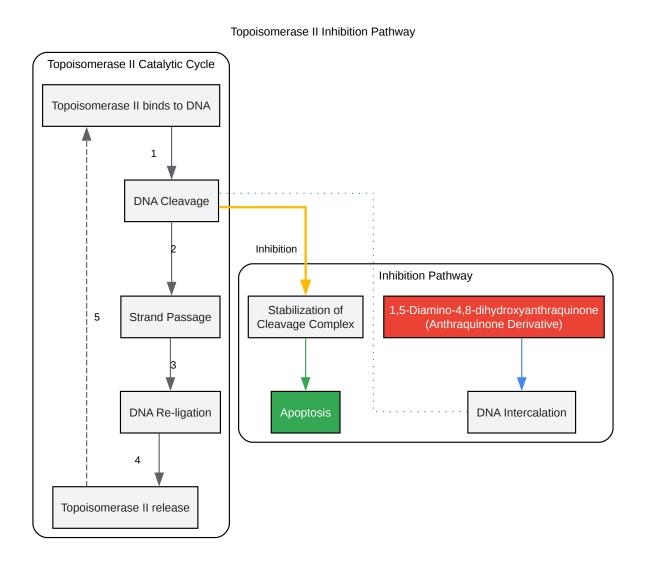
1,5-Diamino-4,8-dihydroxyanthraquinone, as a planar aromatic system, is structurally predisposed to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription. Furthermore, this class of compounds is known to act as "topoisomerase poisons." They stabilize the transient covalent complex formed between



topoisomerase II and DNA during the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8][9]

The catalytic cycle of Topoisomerase II and the point of inhibition by anthraquinone derivatives are illustrated below.

Topoisomerase II Catalytic Cycle and Inhibition by Anthraquinones



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Mechanism of Topoisomerase II poisoning.

This guide serves as a foundational resource for researchers working with **1,5-Diamino-4,8-dihydroxyanthraquinone**. The provided data and protocols are intended to facilitate its use in further scientific inquiry and drug development endeavors.

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